molecular formula C14H18N2O2 B2389721 (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one CAS No. 2034997-00-5

(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2389721
CAS No.: 2034997-00-5
M. Wt: 246.31
InChI Key: SUPVXWQYSLCMBG-NSCUHMNNSA-N
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Description

(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is an organic compound that features a pyridine ring, a piperidine ring, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Pyridin-4-yloxy Group: This can be achieved by reacting pyridine with an appropriate halide under basic conditions.

    Formation of the Piperidin-1-yl Group: Piperidine can be introduced through nucleophilic substitution reactions.

    Formation of the Enone Group: The enone group can be synthesized via aldol condensation reactions involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides, acids, and bases are commonly used.

Major Products Formed

    Oxidation: Diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic areas.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The enone group may participate in Michael addition reactions, while the pyridine and piperidine rings may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one: can be compared with other enone-containing compounds, pyridine derivatives, and piperidine derivatives.

    Unique Features: The combination of the pyridine, piperidine, and enone groups in a single molecule may confer unique chemical and biological properties, making it distinct from other similar compounds.

List of Similar Compounds

    Pyridin-4-yloxy derivatives: Compounds containing the pyridin-4-yloxy group.

    Piperidin-1-yl derivatives: Compounds containing the piperidin-1-yl group.

    Enone derivatives: Compounds containing the enone functional group.

Properties

IUPAC Name

(E)-1-(4-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPVXWQYSLCMBG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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